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Compound of Interest

Compound Name: 2,5-Dimethylfuran-3-thiol

Cat. No.: B1359916 Get Quote

An In-Depth Technical Guide to the Flavoring Agent 2-Acetyl-5-methylthiophene (FEMA No.

4643)

Introductory Note on Nomenclature
This guide provides a comprehensive technical overview of the flavoring agent 2-Acetyl-5-

methylthiophene. It is important to clarify a potential discrepancy in its numerical designation.

While the query specified FEMA number 3451, that number is assigned to the substance 2,5-

dimethyl-3-furanthiol. The compound detailed herein, 2-Acetyl-5-methylthiophene, is a widely

recognized and evaluated flavoring agent assigned FEMA Number 4643 by the Flavor and

Extract Manufacturers Association. Given its established use and robust safety profile, this

guide will focus exclusively on this substance.

This document is intended for researchers, scientists, and drug development professionals,

offering in-depth information on the chemical properties, synthesis, application, and regulatory

framework governing this important flavor ingredient. As a key component in various flavor

systems, a thorough understanding of its characteristics is essential for effective and safe

product development.

Section 1: Chemical Identity and Structure
2-Acetyl-5-methylthiophene is an aromatic ketone and a member of the thiophene chemical

class. The presence of the sulfur-containing thiophene ring is fundamental to its characteristic

sensory properties. Its identity is established by several key international identifiers.
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Identifier Value

Chemical Name 2-Acetyl-5-methylthiophene

IUPAC Name 1-(5-methylthiophen-2-yl)ethanone

Synonyms

1-(5-Methyl-2-thienyl)ethanone, Methyl 5-

methyl-2-thienyl ketone, 5-Methyl-2-

acetylthiophene

CAS Number 13679-74-8

FEMA Number 4643

JECFA Number 2107

EC Number 237-181-2

The molecule's structure consists of a five-membered thiophene ring substituted at the 2-

position with an acetyl group and at the 5-position with a methyl group.

Caption: 2D Structure of 2-Acetyl-5-methylthiophene.

Section 2: Physicochemical Properties
The physical and chemical properties of a flavoring agent are critical determinants of its

stability, solubility, and performance within a food matrix. 2-Acetyl-5-methylthiophene is a

relatively stable compound under typical food processing conditions. Its low melting point

signifies that it may exist as either a pale yellow liquid or a crystalline solid depending on the

ambient storage temperature.
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Property Value Source

Molecular Formula C₇H₈OS

Molecular Weight 140.20 g/mol

Appearance
Colourless to pale yellow liquid

to crystalline powder

Melting Point 24 - 28 °C (75 - 82 °F)

Boiling Point 232 - 234 °C @ 760 mmHg

65 - 67 °C @ 1 mmHg

Density 1.120 - 1.130 g/mL @ 20 °C

Refractive Index 1.557 - 1.567 @ 20 °C

Flash Point
95.56 °C (204.00 °F) [Closed

Cup]

Solubility Very slightly soluble in water

Expert Interpretation: The high boiling point indicates low volatility at room temperature, which

contributes to its flavor stability during processing and storage. Its limited water solubility is

typical for aromatic ketones and necessitates the use of appropriate solvents or carriers (e.g.,

ethanol, propylene glycol, or oil-based systems) for homogeneous incorporation into aqueous

food products. This property is a key consideration in the formulation of liquid flavor emulsions

or spray-dried powders.

Section 3: Occurrence and Synthesis
Natural Occurrence
2-Acetyl-5-methylthiophene has been identified as a naturally occurring volatile compound in

roasted coffee, specifically in both Coffea arabica and Coffea canephora (Robusta) varieties.

Its presence is a direct result of the complex chemical transformations that occur during the

roasting of coffee beans. The formation mechanism is attributed to the Maillard reaction, a non-

enzymatic browning reaction between amino acids (particularly sulfur-containing ones like
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cysteine) and reducing sugars at high temperatures. This genesis is crucial for its characteristic

roasted and savory notes, making it a key contributor to the overall coffee aroma profile.

Commercial Synthesis Workflow
For commercial applications, 2-Acetyl-5-methylthiophene is produced synthetically to ensure

high purity, consistent quality, and scalability. The most common and industrially viable method

is the Friedel-Crafts acylation of 2-methylthiophene. This electrophilic aromatic substitution

reaction provides a direct and efficient pathway to the target molecule.

Caption: Generalized workflow for the synthesis of 2-Acetyl-5-methylthiophene.

Experimental Protocol: Friedel-Crafts Acylation
Reaction Setup: A suitable reaction vessel is charged with a non-reactive solvent (e.g.,

dichloromethane) and the Lewis acid catalyst (e.g., aluminum chloride) under an inert

atmosphere (e.g., nitrogen) and cooled.

Reagent Addition: 2-Methylthiophene is added to the stirred suspension. Subsequently, the

acetylating agent (e.g., acetic anhydride or acetyl chloride) is added dropwise, maintaining a

controlled low temperature to manage the exothermic reaction.

Reaction Monitoring: The reaction is allowed to proceed to completion, which is monitored by

an appropriate analytical technique such as Gas Chromatography (GC) or Thin Layer

Chromatography (TLC).

Quenching: The reaction mixture is carefully quenched by pouring it onto a mixture of ice and

concentrated hydrochloric acid to decompose the aluminum chloride complex.

Extraction & Washing: The organic layer is separated, washed sequentially with dilute acid,

water, a neutralizing agent (e.g., sodium bicarbonate solution), and finally with brine.

Drying and Concentration: The washed organic layer is dried over an anhydrous salt (e.g.,

magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

Purification: The resulting crude product is purified, typically by vacuum distillation, to yield

high-purity 2-Acetyl-5-methylthiophene.
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The choice of catalyst, solvent, and reaction temperature are critical parameters that are

optimized to maximize yield and minimize the formation of isomeric byproducts. This self-

validating protocol, with in-process controls via chromatography, ensures a final product that

meets the stringent purity requirements for food-grade flavoring agents.

Section 4: Flavor Profile and Applications
The sensory profile of 2-Acetyl-5-methylthiophene is its most defining feature for industrial

applications. It is described as having a roasted, nutty aroma with sweet and sometimes floral

undertones. The sulfur atom in the thiophene ring is a key contributor to the roasted, almost

meaty character, while the acetyl group provides a balancing sweetness.

This unique profile makes it a highly versatile ingredient in flavor creation for a wide range of

products:

Beverages: Enhancing the roasted character of coffee and chocolate flavors.

Bakery: Adding nutty and toasted notes to bread, biscuits, and breakfast cereals.

Savory Products: Providing a foundational roasted, savory note in soups, sauces, meat

seasonings, and snack foods.

Confectionery: Creating complex nutty profiles, such as hazelnut or almond, in combination

with other flavor components.

The causality behind its effectiveness lies in its ability to mimic compounds formed during

cooking and roasting processes. For flavor chemists, it serves as a powerful building block,

providing an authentic "browned" character that is difficult to achieve through other means. Its

use is governed by the principle of quantum satis, meaning it is used at the minimum level

necessary to achieve the desired technical or flavoring effect.

Section 5: Safety and Regulatory Framework
The use of 2-Acetyl-5-methylthiophene as a flavoring agent is supported by a robust and

internationally recognized safety evaluation framework. This framework is a self-validating

system where independent expert panels review all available scientific data to make a

determination on safety.
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GRAS Determination
In the United States, 2-Acetyl-5-methylthiophene is designated as Generally Recognized as

Safe (GRAS) under its conditions of intended use as a flavoring substance. This determination

is made by the independent Expert Panel of the Flavor and Extract Manufacturers Association

(FEMA). The FEMA GRAS™ status is recognized by the U.S. Food and Drug Administration

(FDA), and the substance is included in the FDA's official inventory of "Substances Added to

Food".

International Evaluations
The Joint FAO/WHO Expert Committee on Food Additives (JECFA), an international scientific

body, has also evaluated this substance. JECFA's safety assessment is a cornerstone of global

food standards, utilized by the Codex Alimentarius Commission.

Regulatory Body /
Designation

Identifier / Status Key Finding

FEMA GRAS No. 4643
Generally Recognized as Safe

for use as a flavoring agent.

JECFA Flavor No. 2107

"No safety concern at current

levels of intake when used as

a flavouring agent." (76th

Meeting, 2012).

U.S. FDA 21 CFR 170.3
Listed as a FLAVORING

AGENT OR ADJUVANT.

Toxicological Summary
The JECFA evaluation, which represents a comprehensive review of all available toxicological

data, is the most authoritative assessment of its safety. The conclusion of "no safety concern"

is based on the substance's chemical structure, its known metabolic pathways (which are

common to other simple ketones and thiophenes), low estimated dietary intake, and the results

of toxicological studies. While primary hazard screening may classify the neat substance as an

irritant, this is typical for many concentrated organic compounds and is not a concern at the
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very low levels used in food. The established GRAS status confirms its safety for consumers

when used as intended in food products.

Conclusion
2-Acetyl-5-methylthiophene (FEMA No. 4643) is a well-characterized flavoring agent with

significant utility in the food and beverage industry. Its distinct roasted, nutty flavor profile,

derived from its unique thiophene structure, makes it invaluable for creating authentic cooked

flavors. Supported by a robust history of safe use and positive evaluations by both U.S. (FEMA)

and international (JECFA) regulatory bodies, it remains a trusted and effective tool for flavor

scientists and product developers. This guide provides the core technical and regulatory

information necessary for its informed and appropriate application.

To cite this document: BenchChem. [FEMA number 3451 flavoring agent information].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359916#fema-number-3451-flavoring-agent-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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